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Compound of Interest

Compound Name:

(3-Chloro-2-

fluorophenyl)methanamine

hydrochloride

Cat. No.: B13004349

Get Quote

Executive Summary
(3-Chloro-2-fluorophenyl)methanamine hydrochloride (also known as 3-Chloro-2-

fluorobenzylamine HCl) is a specialized fluorinated building block used extensively in the

synthesis of pharmaceutical agents, particularly antiretrovirals (integrase inhibitors) and kinase

inhibitors.[1] Its structural uniqueness lies in the specific ortho-fluoro and meta-chloro

substitution pattern on the benzene ring, which imparts distinct electronic and steric properties

to the benzylic amine.[1] This guide provides a comprehensive technical analysis of its

physicochemical properties, synthetic routes, and handling protocols for drug development

applications.[2]

Chemical Identity & Structural Characterization
The compound consists of a benzylamine core substituted at the 2-position with fluorine and

the 3-position with chlorine.[1] The hydrochloride salt form is preferred in process chemistry

due to its enhanced stability and water solubility compared to the free base liquid.[1][2]
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Parameter Details

IUPAC Name
(3-Chloro-2-fluorophenyl)methanamine

hydrochloride

Common Name 3-Chloro-2-fluorobenzylamine HCl

CAS Number (Free Base)
72235-55-3 (Note: HCl salt often referenced

under this CAS or as a derivative)

Molecular Formula

C

H

ClFN[1][3][4] · HCl

Molecular Weight
159.59 g/mol (Free Base) / 196.05 g/mol (HCl

Salt)

SMILES (Free Base) NCC1=C(F)C(Cl)=CC=C1

InChI Key LYKWZKBLNOCJMA-UHFFFAOYSA-N

Structural Analysis
The 2-fluoro substituent creates a significant dipole and can participate in intramolecular

hydrogen bonding or conformational locking in active sites.[1][2] The 3-chloro substituent adds

lipophilicity and fills hydrophobic pockets in target proteins.[1][2] The benzylic amine group is

the primary reactive center, serving as a nucleophile in amide couplings or reductive

aminations.[2]

Physicochemical Properties
The transition from free base to hydrochloride salt drastically alters the physical state and

solubility profile, a critical consideration for formulation and storage.[2]

Solid-State & Solution Properties[1]
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Property Free Base (Liquid)
Hydrochloride Salt

(Solid)
Commentary

Physical State
Colorless to light

yellow liquid

White to cream

crystalline powder

Salt formation

stabilizes the amine

against oxidation.[1]

Melting Point N/A (Liquid at RT) > 200°C (Decomp.)

Typical of

benzylamine salts;

exact MP depends on

crystal habit.[1][2]

Boiling Point
~220°C (at 760

mmHg)

N/A

(Sublimes/Degrades)

Free base is distillable

under vacuum.[1][2]

Density 1.270 g/cm³ Bulk density varies
High density due to

halogenation.[1][2]

Solubility (Water) Sparingly soluble Highly Soluble

Salt form ideal for

aqueous reactions.[1]

[2]

Solubility (Organic)
Soluble in DCM,

EtOAc, MeOH

Soluble in MeOH,

DMSO; Insoluble in

Hexane

Salt requires polar

protic/aprotic solvents.

[1][2]

pKa (Conjugate Acid) ~8.35 (Predicted) N/A

Lower than

benzylamine (9.[1]

[2]33) due to electron-

withdrawing F/Cl.[1]

LogP ~1.5 < 0 (Ionized)

Halogens increase

lipophilicity of the

neutral form.[1][2]

Electronic Effects (Hammett Correlation)
The pKa of the benzylic amine is modulated by the inductive effects (-I) of the halogen atoms.

[1][2]

Fluorine (ortho): Strong -I effect, lowers pKa.[1][2]
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Chlorine (meta): Moderate -I effect, further lowers pKa.[1][2]

Result: The amine is less basic than unsubstituted benzylamine, making it a better leaving

group in certain reversible reactions but still sufficiently nucleophilic for standard acylations.

[1][2]

Synthetic Routes & Manufacturing
The synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride typically proceeds

via reduction of the corresponding nitrile or amide precursors to avoid over-alkylation

byproducts.[1]

Primary Synthetic Pathways
The following Graphviz diagram illustrates the two dominant industrial routes:

Nitrile Reduction: From 3-chloro-2-fluorobenzonitrile using Borane or Hydrogenation.[1][2]

Reductive Amination: From 3-chloro-2-fluorobenzaldehyde.

3-Chloro-2-fluorobenzonitrile Reduction
(BH3·THF or H2/Raney Ni)

3-Chloro-2-fluorobenzaldehyde Reductive Amination
(NH3 + NaBH4)

Complex/Imine Intermediate

(3-Chloro-2-fluorophenyl)methanamine
(Free Base)

Hydrolysis

HCl (g) in Dioxane/Ether Hydrochloride Salt
(Target)

Click to download full resolution via product page

Figure 1: Industrial synthesis pathways for (3-Chloro-2-fluorophenyl)methanamine
hydrochloride.

Process Considerations
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Purification: The free base is often purified via vacuum distillation (bp 220°C) before salt

formation to ensure high purity.[1][2]

Salt Formation: Addition of anhydrous HCl (gas or ether solution) to the free base in a non-

polar solvent (like diethyl ether or hexane) precipitates the salt, removing non-basic

impurities.[2]

Analytical Characterization
Verifying the identity of the hydrochloride salt requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d

):

8.5-9.0 ppm (br s, 3H, -NH

): Characteristic ammonium protons.[1][2]

7.2-7.6 ppm (m, 3H, Ar-H): Aromatic region showing coupling patterns due to F and Cl.[1]
[2]

4.0-4.2 ppm (s/d, 2H, Ar-CH

-N): Benzylic methylene, may show coupling to

F (

).[1][2]

F NMR:

Single peak around -110 to -120 ppm (dependent on solvent), showing coupling to

aromatic protons.[1][2]

Mass Spectrometry (MS)
ESI+: m/z 159.0/161.0 [M+H]
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(Free base mass).[1][2] The characteristic 3:1 ratio of

Cl:

Cl isotopes is a key identifier.[1][2]

Applications in Drug Discovery
This building block is a critical pharmacophore in medicinal chemistry.[1][2]

HIV Integrase Inhibitors
The 3-chloro-2-fluorobenzyl moiety is a validated structural motif in HIV integrase strand

transfer inhibitors (INSTIs).[1][5] It provides:

Metabolic Stability: The halogen blockade prevents oxidative metabolism at the benzylic and

ring positions.[1][2]

Hydrophobic Binding: The 3-Cl group occupies a specific hydrophobic pocket in the viral

integrase enzyme.[1][2]

Note: While Elvitegravir utilizes the 3-chloro-2-fluorobenzyl group, it is typically introduced

via the benzyl halide.[1] However, the amine is used in next-generation analogs and backup

series where amide or urea linkers are required [1].[1][2]

Kinase Inhibitors
Used to synthesize Type II kinase inhibitors where the benzylamine occupies the ribose binding

pocket or the solvent-front region.[1][2]

Handling, Stability, and Safety (SDS Summary)
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Hazard Class GHS Category Handling Protocol

Skin Corrosion Category 1B (H314)
Wear butyl rubber gloves; use

chemical fume hood.[1][2]

Eye Damage Category 1 (H318)
Wear safety goggles and face

shield.[1][2]

Acute Toxicity Oral (H301/H302)
Avoid dust generation; store in

secondary containment.[1][2]

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Stability: Stable under recommended storage conditions.[1][2] Incompatible with strong

oxidizing agents and acid chlorides (unless reaction is intended).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-2-fluorophenyl-methanamine-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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